

# BS2G Crosslinker: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *BS2G Crosslinker*

Cat. No.: *B8027657*

[Get Quote](#)

An in-depth technical guide to the core properties, applications, and methodologies of the **BS2G crosslinker**.

## Introduction

BS2G (Bis[sulfosuccinimidyl] glutarate), also known as Sulfo-DSG, is a homobifunctional, amine-reactive crosslinking agent. Its water-solubility and inability to permeate cell membranes make it a valuable tool for selectively crosslinking proteins on the cell surface and studying protein-protein interactions in aqueous environments. This guide provides a comprehensive overview of BS2G's chemical properties, reaction mechanism, and detailed protocols for its application in protein interaction analysis and as a linker in antibody-drug conjugates (ADCs).

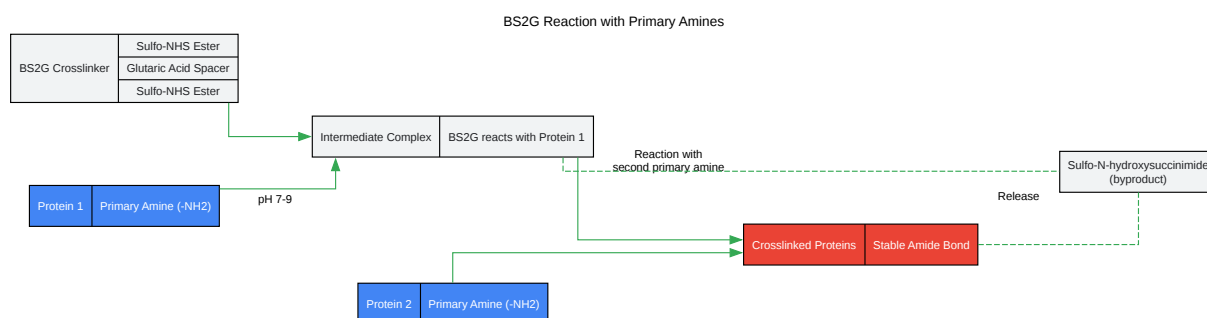
## Core Properties and Specifications

BS2G is characterized by its two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester reactive groups, which specifically target primary amines on proteins. The key quantitative properties of BS2G are summarized in the table below, alongside a comparison with its non-sulfonated analog, DSG, and a longer-chain water-soluble crosslinker, BS3.

Property	BS2G (Bis[sulfosuccinimideyl] glutarate)	DSG (Disuccinimidyl glutarate)	BS3 (Bis[sulfosuccinimideyl] suberate)
Alternative Names	Sulfo-DSG, Glutaric acid bis(3-sulfo-N-hydroxysuccinimide ester)	Di(N-succinimidyl) glutarate	Sulfo-DSS, BSSS
Molecular Weight	530.35 g/mol [1]	326.26 g/mol	572.43 g/mol
Spacer Arm Length	7.7 Å[1]	7.7 Å	11.4 Å
Chemical Formula	C13H12N2O14S2Na2 [1]	C13H14N2O8	C16H18N2O14S2Na2
Reactivity	Primary amines (e.g., lysine side chains, N-termini)	Primary amines	Primary amines
Water Solubility	Yes	No	Yes
Cell Membrane Permeability	No	Yes	No
Cleavability	Non-cleavable	Non-cleavable	Non-cleavable

## Reaction Mechanism

The crosslinking reaction with BS2G proceeds via the reaction of its sulfo-NHS esters with primary amines. This reaction is most efficient at a pH range of 7 to 9, resulting in the formation of stable amide bonds and the release of sulfo-N-hydroxysuccinimide.



[Click to download full resolution via product page](#)

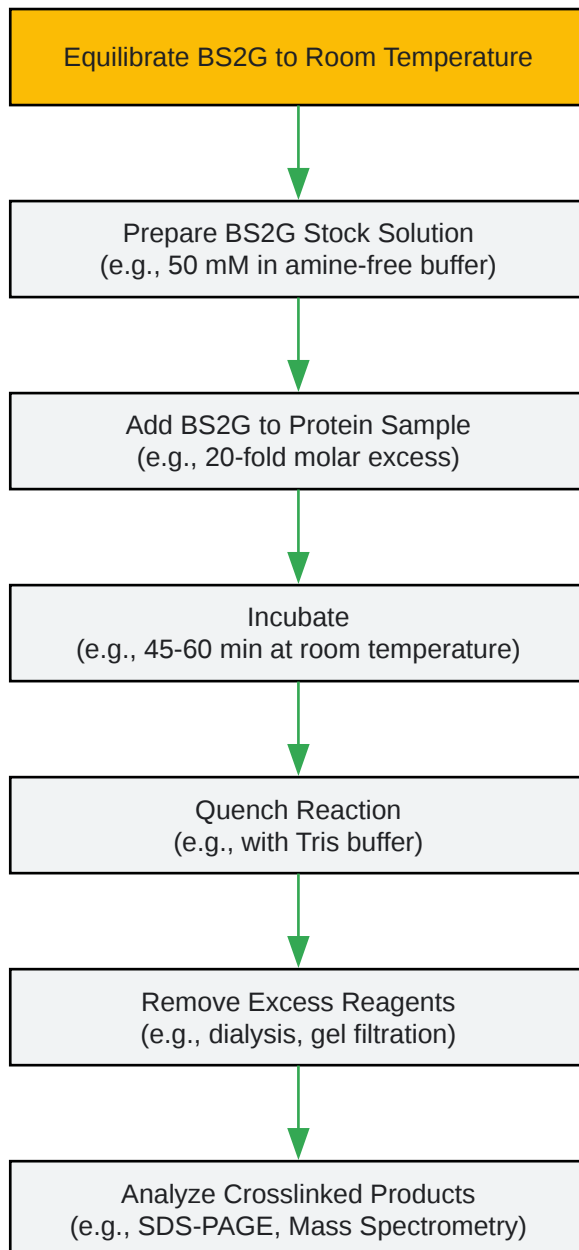
Caption: Reaction of BS2G with primary amines on two proteins.

## Experimental Protocols

### General Protocol for Protein Crosslinking

This protocol provides a general workflow for crosslinking proteins in solution.

## General BS2G Crosslinking Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for a BS2G crosslinking experiment.

Detailed Methodology:

- Reagent Preparation:

- Allow the vial of BS2G to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[1]
- Immediately before use, prepare a stock solution of BS2G. For example, a 50 mM solution can be made by dissolving 10 mg of BS2G in 350  $\mu$ L of an amine-free buffer such as 25 mM sodium phosphate, pH 7.4.[1]
- Crosslinking Reaction:
  - Add the BS2G stock solution to your protein sample. A common starting point is a 20-fold molar excess of crosslinker to protein, with a final BS2G concentration between 0.5 to 5 mM.[1]
  - Incubate the reaction mixture for 45 to 60 minutes at room temperature. The reaction can also be performed on ice, which may require a slightly longer incubation time.[1]
- Quenching:
  - Stop the reaction by adding a quenching buffer containing primary amines. For example, add Tris buffer to a final concentration of 25 to 60 mM and incubate for 10-15 minutes at room temperature.[1]
- Downstream Processing:
  - Remove excess, unreacted BS2G and quenching buffer using methods such as dialysis or gel filtration (desalting).[1]
  - The crosslinked protein sample is now ready for analysis by methods like SDS-PAGE, Western blotting, or mass spectrometry.

## Protocol for Crosslinking Mass Spectrometry (CXMS)

This protocol is adapted for the analysis of protein complexes using mass spectrometry.

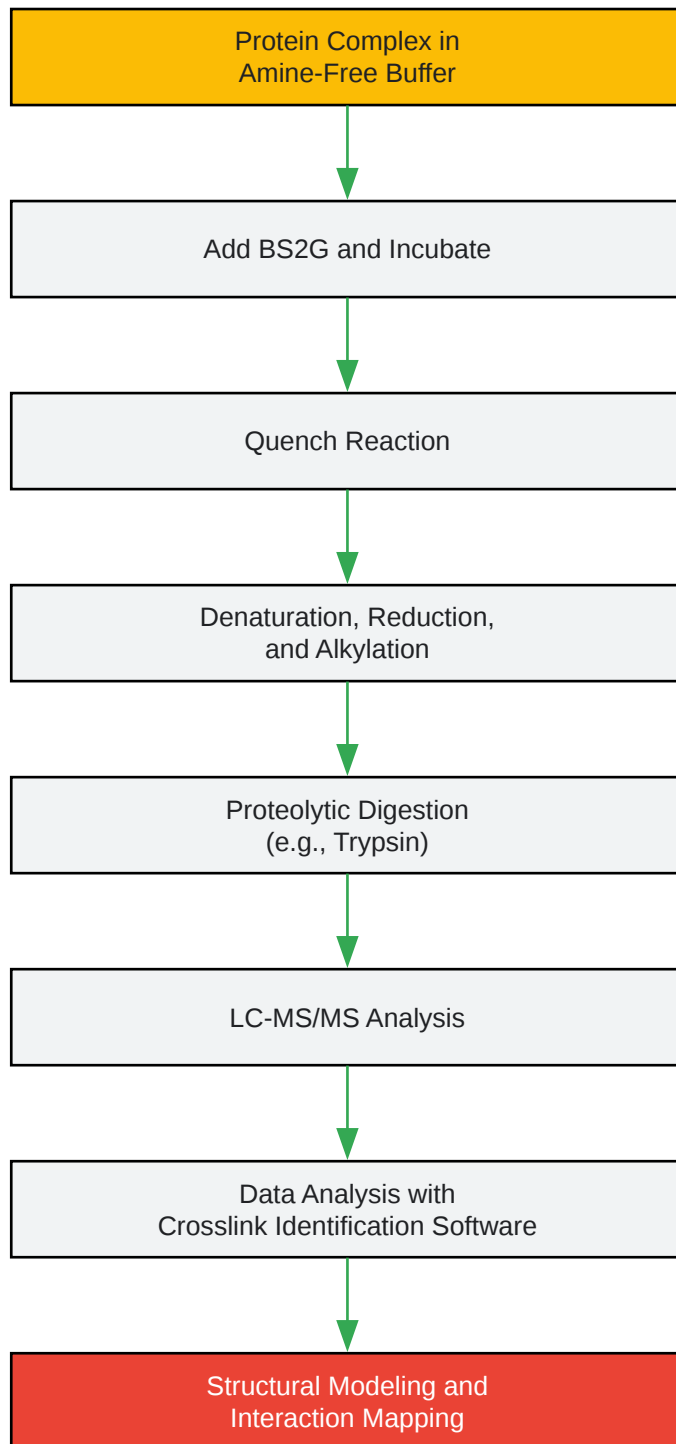
Detailed Methodology:

- Sample Preparation:

- If necessary, dialyze the purified protein complex against a compatible buffer, such as 20 mM phosphate buffer at pH 7.2.[2]
- Crosslinking Reaction:
  - For a typical reaction, incubate approximately 50 µg of the protein complex in 100 µL of buffer with BS2G.[2] A final BS2G concentration of 1-5 mM is often effective.
  - Incubate the reaction for 60 minutes at room temperature.[2]
- Quenching and Cleanup:
  - Terminate the reaction by adding ammonium bicarbonate to a final concentration of 20 mM.[2]
  - Remove excess crosslinker and salts by dialysis.[2]
- In-solution Digestion for Mass Spectrometry:
  - Denature the crosslinked protein sample by adding urea to a final concentration of approximately 6 M.[2]
  - Reduce disulfide bonds by adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 1 hour at 37°C.[2]
  - Alkylate cysteine residues by adding iodoacetamide and incubating for 1 hour in the dark at room temperature.[2]
  - Quench the alkylation reaction with a thiol-containing reagent like dithiothreitol (DTT).[2]
  - Dilute the sample to reduce the urea concentration (e.g., to below 1 M) to ensure the activity of the protease.
  - Digest the proteins into peptides by adding a protease such as trypsin and incubating overnight at 37°C.
  - Acidify the sample to stop the digestion.

- Mass Spectrometry Analysis:
  - The resulting peptide mixture, containing crosslinked and linear peptides, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[3\]](#)
  - Specialized software is used to identify the crosslinked peptides from the complex MS/MS data.

## Crosslinking Mass Spectrometry (CXMS) Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for CXMS using BS2G.

## Application in Antibody-Drug Conjugates (ADCs)

BS2G can be utilized as a non-cleavable linker in the synthesis of ADCs.<sup>[4][5]</sup> In this context, one end of the BS2G molecule reacts with a primary amine on the antibody, while the other end is conjugated to the cytotoxic drug, either directly or through a series of intermediate steps. The resulting amide bond is highly stable, which can be advantageous in preventing premature drug release in circulation.

While BS2G is commercially available for this purpose, detailed public protocols for its specific use in ADC synthesis are not as readily available as for general protein crosslinking. The general principle involves a two-step reaction: first, the activation of the drug with BS2G, followed by the conjugation of the BS2G-activated drug to the antibody. Optimization of the reaction conditions, including the molar ratio of reactants and purification steps, is critical to achieve a desirable drug-to-antibody ratio (DAR) and maintain the integrity of the antibody.

## Applications and Significance

The unique properties of BS2G make it a versatile tool in several areas of research and development:

- **Mapping Protein-Protein Interactions:** Its defined spacer arm length provides distance constraints that can be used to model the three-dimensional structure of protein complexes.<sup>[2]</sup>
- **Studying Cell Surface Receptors:** Due to its membrane impermeability, BS2G is ideal for studying the interactions of proteins on the surface of living cells without affecting intracellular components.
- **Antibody-Drug Conjugation:** As a stable, non-cleavable linker, BS2G can be used to create ADCs with a stable linkage between the antibody and the cytotoxic payload.<sup>[4][5]</sup>
- **Deuterated Analog for Mass Spectrometry:** BS2G is also available in a deuterated form (BS2G-d<sub>4</sub>), which, when used in combination with the non-deuterated form (BS2G-d<sub>0</sub>), facilitates the identification of crosslinked peptides in mass spectrometry data through the appearance of characteristic isotopic signatures.

## Conclusion

BS2G is a powerful and versatile crosslinker with significant applications in the study of protein-protein interactions and the development of bioconjugates. Its water solubility, membrane impermeability, and well-defined spacer arm make it a valuable tool for researchers in biochemistry, structural biology, and drug development. The detailed protocols provided in this guide offer a starting point for the successful application of BS2G in a variety of experimental contexts. As with any chemical modification of proteins, optimization of reaction conditions is crucial to achieve the desired outcome while preserving the biological activity of the molecules of interest.

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. proteochem.com [proteochem.com]
- 2. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon *Haloferax volcanii* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BS2G Crosslinker - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [BS2G Crosslinker: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8027657#what-is-bs2g-crosslinker]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)